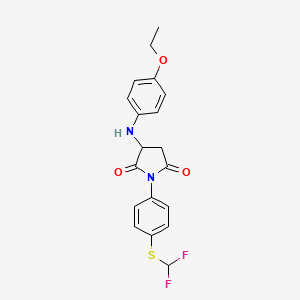
1-(4-((Difluoromethyl)thio)phenyl)-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-((Difluoromethyl)thio)phenyl)-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C19H18F2N2O3S and its molecular weight is 392.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-((Difluoromethyl)thio)phenyl)-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione is a complex organic compound belonging to the class of pyrrolidine derivatives. Its unique structure incorporates a difluoromethylthio group and an ethoxyphenylamino group, suggesting potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring with various substituents that enhance its chemical reactivity. The structural formula can be represented as follows:
Table 1: Structural Features and Biological Activity of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione | Amino group on phenyl | Anticonvulsant activity |
| 1-(4-Ethoxyphenyl)-pyrrolidine-2,5-dione | Ethoxy group on phenyl | Potential analgesic properties |
| 1-(4-Methylthio)-3-(4-amino-pyridin-1-yl)pyrrolidine-2,5-dione | Methylthio group | Neuroprotective effects |
Anticonvulsant Properties
Research indicates that pyrrolidine derivatives exhibit significant anticonvulsant properties. For instance, compounds related to the pyrrolidine-2,5-dione scaffold have been shown to interact with the TRPV1 (transient receptor potential vanilloid 1) channel, which plays a crucial role in pain and epilepsy management. The presence of the difluoromethyl and ethoxy groups in this compound may enhance its pharmacological profile.
The precise mechanism of action for this compound remains unclear. However, it is hypothesized that its unique substituents may influence binding affinities to biological targets, potentially modulating enzyme or receptor activities.
Case Studies
A few studies have explored the biological activities of structurally similar compounds:
- Anticonvulsant Activity : A study on thiazole-bearing pyrrolidines revealed that certain analogues displayed significant anticonvulsant properties through modulation of TRPV channels .
- Antitumor Effects : Research indicated that modifications in the phenyl ring could enhance cytotoxicity against cancer cell lines such as HT29 and Jurkat cells .
Eigenschaften
IUPAC Name |
1-[4-(difluoromethylsulfanyl)phenyl]-3-(4-ethoxyanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O3S/c1-2-26-14-7-3-12(4-8-14)22-16-11-17(24)23(18(16)25)13-5-9-15(10-6-13)27-19(20)21/h3-10,16,19,22H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKWRUZYCUUKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













